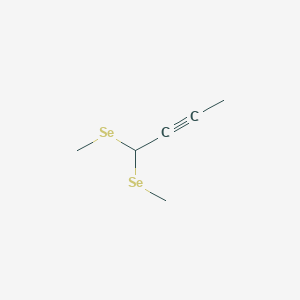phosphane CAS No. 167384-01-2](/img/structure/B12554438.png)
[(2-Chlorophenyl)methyl](phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a chlorinated phenyl ring and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylphosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield (2-Chlorophenyl)methylphosphane .
Industrial Production Methods
Industrial production of (2-Chlorophenyl)methylphosphane may involve large-scale Grignard reactions or other organometallic methods. These processes are optimized for high yield and purity, often involving controlled reaction conditions and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)methylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphines.
Applications De Recherche Scientifique
(2-Chlorophenyl)methylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)methylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a reactive environment for substrate transformation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
(2-Chlorophenyl)methylphosphane can be compared with other similar phosphine compounds, such as:
Dimethylphenylphosphine: Similar in structure but with methyl groups instead of the chlorinated phenyl group.
Triphenylphosphine: Contains three phenyl groups and is widely used in catalysis.
Diallylphenylphosphine: Features allyl groups and is used in different catalytic applications.
The uniqueness of (2-Chlorophenyl)methylphosphane lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
167384-01-2 |
|---|---|
Formule moléculaire |
C13H12ClP |
Poids moléculaire |
234.66 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl-phenylphosphane |
InChI |
InChI=1S/C13H12ClP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Clé InChI |
OUGFHKZYDMPAQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)PCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)
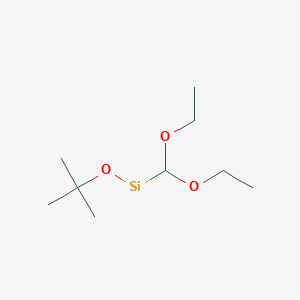
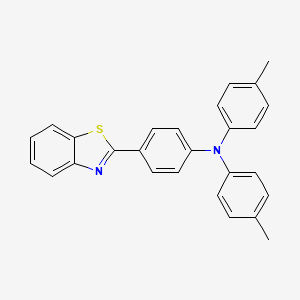



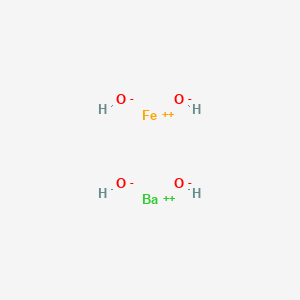
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
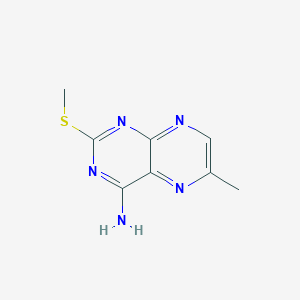
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
